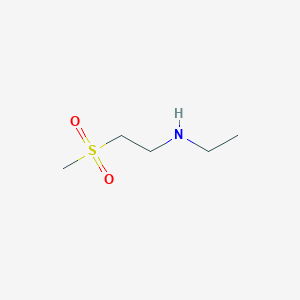

Ethyl(2-methanesulfonylethyl)amine

CAS No.: 1183893-79-9

Cat. No.: VC2553325

Molecular Formula: C5H13NO2S

Molecular Weight: 151.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1183893-79-9 |

|---|---|

| Molecular Formula | C5H13NO2S |

| Molecular Weight | 151.23 g/mol |

| IUPAC Name | N-ethyl-2-methylsulfonylethanamine |

| Standard InChI | InChI=1S/C5H13NO2S/c1-3-6-4-5-9(2,7)8/h6H,3-5H2,1-2H3 |

| Standard InChI Key | IINVIBZCXWVCAO-UHFFFAOYSA-N |

| SMILES | CCNCCS(=O)(=O)C |

| Canonical SMILES | CCNCCS(=O)(=O)C |

Introduction

Chemical Identity and Physical Properties

Ethyl(2-methanesulfonylethyl)amine is characterized by a methanesulfonyl group connected to an ethylamine moiety via an ethylene bridge. This structural arrangement contributes to its unique chemical behavior and reactivity patterns.

Basic Identification Parameters

Table 1 summarizes the key identification parameters of Ethyl(2-methanesulfonylethyl)amine:

| Parameter | Value |

|---|---|

| CAS Registry Number | 1183893-79-9 |

| Molecular Formula | C₅H₁₃NO₂S |

| Molecular Weight | 151.23 g/mol |

| IUPAC Name | N-ethyl-2-methylsulfonylethanamine |

| InChI | InChI=1S/C5H13NO2S/c1-3-6-4-5-9(2,7)8/h6H,3-5H2,1-2H3 |

| InChIKey | IINVIBZCXWVCAO-UHFFFAOYSA-N |

| PubChem Compound ID | 53918229 |

| MDL Number | MFCD12797930 |

Structural Features

The compound contains a secondary amine group (—NH—) with an ethyl substituent, connected to an ethylene chain that bears a methanesulfonyl group. The methanesulfonyl group consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a methyl group, representing a key functional element of the molecule.

Physical Properties

While comprehensive experimental physical property data remains limited in the literature, computational and theoretical predictions suggest properties typical of small molecular weight sulfonamides:

-

Appearance: Likely a colorless to pale yellow liquid or solid at room temperature

-

Solubility: Predicted to be soluble in polar organic solvents (methanol, ethanol, DMSO)

Synthetic Methodologies

Several synthetic routes have been documented for preparing Ethyl(2-methanesulfonylethyl)amine, with nucleophilic substitution reactions being the predominant approach.

Nucleophilic Substitution Pathway

The most direct synthesis involves the reaction of ethylamine with methanesulfonyl chloride in the presence of a suitable base:

CH₃SO₂Cl + CH₃CH₂NH₂ → CH₃SO₂CH₂CH₂NHCH₂CH₃ + HCl

This reaction proceeds via nucleophilic attack of the ethylamine nitrogen on the sulfur atom of methanesulfonyl chloride, with displacement of the chloride leaving group. The base (commonly triethylamine) serves to neutralize the hydrochloric acid generated during the reaction.

Industrial Production Methods

For large-scale production, continuous flow reactors are preferred to ensure efficient mixing and heat transfer. Reaction conditions are carefully optimized to maximize yield and minimize by-products:

-

Temperature range: 20-60°C

-

Pressure: Atmospheric to moderate pressure

-

Reaction time: 3-8 hours

-

Solvent systems: Typically dichloromethane, tetrahydrofuran, or acetonitrile

Purification Techniques

The crude product is typically purified through:

-

Aqueous workup to remove inorganic salts

-

Column chromatography using silica gel

-

Fractional distillation under reduced pressure for larger batches

Chemical Reactivity

Ethyl(2-methanesulfonylethyl)amine demonstrates reactivity patterns consistent with both its amine and sulfonyl functional groups.

Nucleophilic Properties

The secondary amine nitrogen can act as a nucleophile in various reactions:

-

Acylation with acid chlorides or anhydrides

-

Alkylation with alkyl halides

-

Addition to carbonyl compounds

Electrophilic Sites

The sulfonyl group introduces an electrophilic center that can undergo nucleophilic attack:

-

Reduction with strong reducing agents (LiAlH₄)

-

Substitution reactions with strong nucleophiles

-

Coordination with Lewis acids

Applications and Significance

Pharmaceutical Applications

Ethyl(2-methanesulfonylethyl)amine serves several important functions in pharmaceutical research and development:

-

Synthetic intermediate in the preparation of more complex pharmaceutically active compounds

-

Reference standard for drug impurity analysis

-

Structural motif in compounds with potential pharmacological activity

-

Building block in medicinal chemistry for structure-activity relationship studies

Analytical Applications

The compound is utilized in analytical chemistry as:

-

A derivatization agent for certain analytical procedures

-

A reference standard for method validation

| Hazard Type | Classification | Code |

|---|---|---|

| Acute Toxicity (Oral) | May be harmful if swallowed | H303 |

| Acute Toxicity (Dermal) | May be harmful in contact with skin | H313 |

| Acute Toxicity (Inhalation) | May be harmful if inhaled | H333 |

Protective Measures

When handling Ethyl(2-methanesulfonylethyl)amine, the following precautions are recommended:

-

Wear appropriate personal protective equipment: gloves, lab coat, safety glasses

-

Work in a well-ventilated area or fume hood

-

Wash thoroughly after handling

-

Avoid contact with skin, eyes, and mucous membranes

-

In case of eye contact, rinse cautiously with water for several minutes and seek medical attention if irritation persists

Related Compounds and Structural Analogs

Ethyl(2-methanesulfonylethyl)amine belongs to a broader family of alkylsulfonamides and functionalized amines with similar structural features.

Pharmaceutical Derivatives

More complex derivatives have been investigated for pharmaceutical applications:

-

(S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine - a chiral derivative with potential therapeutic properties

-

N-(2-((4-Amino-3-methylphenyl)(ethyl)amino)ethyl)methanesulfonamide - a more complex derivative used in pharmaceutical research

Analytical Methods for Identification and Quantification

Spectroscopic Methods

Ethyl(2-methanesulfonylethyl)amine can be characterized using various spectroscopic techniques:

-

¹H NMR spectroscopy: Expected to show characteristic signals for methyl protons adjacent to sulfone, methylene protons, and N-H proton

-

¹³C NMR spectroscopy: Provides information about carbon skeleton and functional groups

-

IR spectroscopy: Exhibits characteristic absorption bands for S=O stretching (approximately 1300-1150 cm⁻¹) and N-H stretching (approximately 3300-3500 cm⁻¹)

-

Mass spectrometry: Molecular ion peak at m/z 151 with fragmentation patterns characteristic of sulfonamides

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is commonly employed for analysis:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume